molecular formula C17H26N2O5S B5305293 4-ethoxy-N-ethyl-3-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide

4-ethoxy-N-ethyl-3-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide

Cat. No.: B5305293
M. Wt: 370.5 g/mol
InChI Key: QNZTUGPLQLNYFJ-UHFFFAOYSA-N
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Description

4-ethoxy-N-ethyl-3-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. This compound features a benzenesulfonamide core with various functional groups attached, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

4-ethoxy-N-ethyl-3-methyl-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O5S/c1-4-19(13-17(20)18-8-10-23-11-9-18)25(21,22)15-6-7-16(24-5-2)14(3)12-15/h6-7,12H,4-5,8-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZTUGPLQLNYFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)N1CCOCC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-ethyl-3-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzenesulfonamide core: This can be achieved by reacting a suitable benzene derivative with sulfonyl chloride in the presence of a base such as pyridine.

    Introduction of the ethoxy group: This step involves the ethylation of the benzenesulfonamide using ethyl iodide and a strong base like sodium hydride.

    Attachment of the morpholin-4-yl group: This can be done by reacting the intermediate with morpholine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Final modifications: The final steps may involve additional functional group modifications to introduce the ethyl and methyl groups at the desired positions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-ethyl-3-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen or the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4-ethoxy-N-ethyl-3-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new antibiotics or other therapeutic agents.

    Biological Studies: The compound can be used to study the interactions of sulfonamides with biological targets, such as enzymes or receptors.

    Chemical Biology: It can serve as a probe to investigate the mechanisms of action of sulfonamide-based drugs.

    Industrial Applications: The compound may be used in the synthesis of other complex molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-ethyl-3-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. Sulfonamides typically inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from catalyzing its normal reaction. This can lead to the disruption of essential biological processes, such as bacterial cell wall synthesis, resulting in the antibacterial effects of sulfonamides.

Comparison with Similar Compounds

Similar Compounds

    4-ethyl-3-methylcinnoline: Another sulfonamide derivative with similar structural features.

    4-methylmorpholine: A related compound with a morpholine ring.

    2-morpholinoethanesulphonic acid: A sulfonic acid derivative with a morpholine ring.

Uniqueness

4-ethoxy-N-ethyl-3-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy, ethyl, and morpholin-4-yl groups allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound for research and development.

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